(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide
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Overview
Description
(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a fluoro-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid . This intermediate is then reacted with dimethylamine and a suitable cyano source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano or dimethylamino groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological molecules and its potential as a biochemical probe. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluoro-hydroxyphenyl group may also play a role in binding to specific sites on proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid
- 4-fluoro-2-hydroxyphenylacetic acid
- 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one
Uniqueness
Compared to similar compounds, (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is unique due to the presence of both the cyano and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16(2)7-8(6-14)12(18)15-11-4-3-9(17)5-10(11)13/h3-5,7,17H,1-2H3,(H,15,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWLMMZEPNSEM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NC1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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